molecular formula C8H8N2 B12974291 5-Ethynyl-2-methylpyridin-4-amine

5-Ethynyl-2-methylpyridin-4-amine

Cat. No.: B12974291
M. Wt: 132.16 g/mol
InChI Key: TZTYGAFZKSIRMF-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methylpyridin-4-amine is an organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-methylpyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-methylpyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-2-methylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with potassium channels and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2-methylpyridin-4-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

5-ethynyl-2-methylpyridin-4-amine

InChI

InChI=1S/C8H8N2/c1-3-7-5-10-6(2)4-8(7)9/h1,4-5H,2H3,(H2,9,10)

InChI Key

TZTYGAFZKSIRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C#C)N

Origin of Product

United States

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